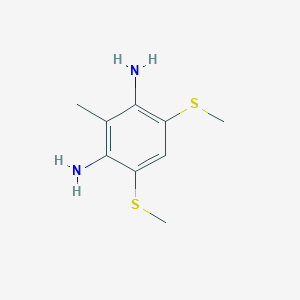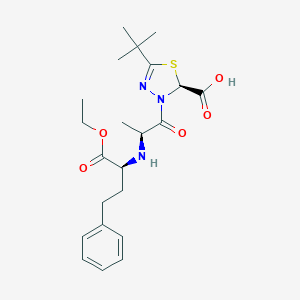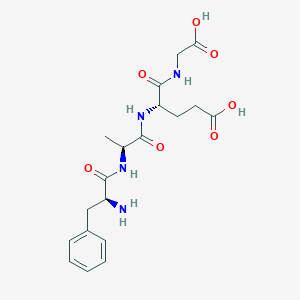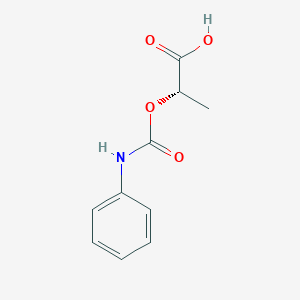
alpha-Methylbenzyl N-(2-(diethylamino)ethyl)carbamate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Methylbenzyl N-(2-(diethylamino)ethyl)carbamate hydrochloride, also known as carbaryl, is a widely used insecticide. It belongs to the carbamate family of insecticides and is used to control pests in agriculture, forestry, and public health. Carbaryl is a white crystalline solid that is soluble in water and has a faint odor. It is a broad-spectrum insecticide that is effective against a wide range of pests, including aphids, mites, and beetles.
Mecanismo De Acción
Carbaryl works by inhibiting the activity of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This results in an accumulation of acetylcholine in the nervous system, leading to overstimulation of the nervous system and ultimately paralysis and death of the insect.
Biochemical and Physiological Effects
Carbaryl has been shown to have a range of biochemical and physiological effects on insects. It can disrupt the normal functioning of the nervous system, interfere with the metabolism of carbohydrates and lipids, and affect the structure and function of the insect cuticle. In non-target organisms, alpha-Methylbenzyl N-(2-(diethylamino)ethyl)carbamate hydrochloride can also have toxic effects, such as disrupting the endocrine system and causing developmental abnormalities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Carbaryl is a widely used insecticide that has been extensively studied in laboratory experiments. Its broad-spectrum activity and relatively low toxicity make it a useful tool for studying insect physiology and toxicology. However, its use is limited by its potential to affect non-target organisms and its persistence in the environment.
Direcciones Futuras
There are several areas of future research that could be explored in relation to alpha-Methylbenzyl N-(2-(diethylamino)ethyl)carbamate hydrochloride. These include:
1. Developing new formulations of alpha-Methylbenzyl N-(2-(diethylamino)ethyl)carbamate hydrochloride that are more effective against specific pests and have reduced environmental impact.
2. Studying the effects of alpha-Methylbenzyl N-(2-(diethylamino)ethyl)carbamate hydrochloride on non-target organisms, including beneficial insects and soil microorganisms.
3. Investigating the mechanisms of insecticide resistance to alpha-Methylbenzyl N-(2-(diethylamino)ethyl)carbamate hydrochloride and developing strategies to overcome resistance.
4. Evaluating the potential health effects of alpha-Methylbenzyl N-(2-(diethylamino)ethyl)carbamate hydrochloride on humans and animals, particularly in occupational settings.
5. Developing alternative pest control strategies that reduce the reliance on chemical insecticides like alpha-Methylbenzyl N-(2-(diethylamino)ethyl)carbamate hydrochloride.
In conclusion, alpha-Methylbenzyl N-(2-(diethylamino)ethyl)carbamate hydrochloride is a widely used insecticide that has been extensively studied for its insecticidal properties and its effects on non-target organisms. It works by inhibiting the activity of the enzyme acetylcholinesterase, leading to overstimulation of the nervous system and ultimately paralysis and death of the insect. While it has been a useful tool in laboratory experiments, its use is limited by its potential to affect non-target organisms and its persistence in the environment. Future research should focus on developing new formulations of alpha-Methylbenzyl N-(2-(diethylamino)ethyl)carbamate hydrochloride, studying its effects on non-target organisms, and developing alternative pest control strategies.
Métodos De Síntesis
Carbaryl is synthesized by reacting methyl isocyanate with alpha-methylbenzyl alcohol in the presence of a catalyst. The resulting product is then treated with diethylamine to form alpha-Methylbenzyl N-(2-(diethylamino)ethyl)carbamate hydrochloride. The synthesis method is complex and requires careful handling of toxic chemicals.
Aplicaciones Científicas De Investigación
Carbaryl has been extensively studied for its insecticidal properties and its effects on non-target organisms. It has been used in scientific research to study the mechanisms of insecticide resistance, the effects of pesticides on beneficial insects, and the environmental fate of pesticides. Carbaryl has also been used in toxicological studies to evaluate its potential health effects on humans and animals.
Propiedades
Número CAS |
101491-67-2 |
|---|---|
Nombre del producto |
alpha-Methylbenzyl N-(2-(diethylamino)ethyl)carbamate hydrochloride |
Fórmula molecular |
C15H25ClN2O2 |
Peso molecular |
300.82 g/mol |
Nombre IUPAC |
diethyl-[2-(1-phenylethoxycarbonylamino)ethyl]azanium;chloride |
InChI |
InChI=1S/C15H24N2O2.ClH/c1-4-17(5-2)12-11-16-15(18)19-13(3)14-9-7-6-8-10-14;/h6-10,13H,4-5,11-12H2,1-3H3,(H,16,18);1H |
Clave InChI |
JOFXZHOHDBVQQS-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC)CCNC(=O)OC(C)C1=CC=CC=C1.[Cl-] |
SMILES canónico |
CC[NH+](CC)CCNC(=O)OC(C)C1=CC=CC=C1.[Cl-] |
Otros números CAS |
101491-66-1 101491-67-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





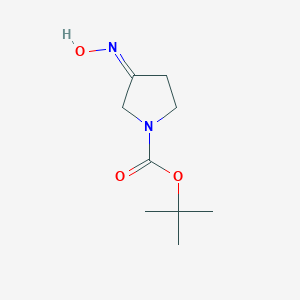
![1-Chloro-6-[chloro(difluoro)methyl]-1,1,7,7,7-pentafluoro-4-hydrazinylidene-2-(trifluoromethyl)heptane-2,6-diol](/img/structure/B34256.png)
![Ethyl 2-[[4-(dimethylaminodiazenyl)benzoyl]amino]-3-phenylpropanoate](/img/structure/B34261.png)
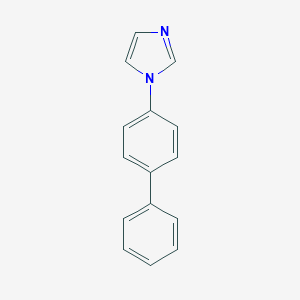
![2-chloro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B34265.png)

